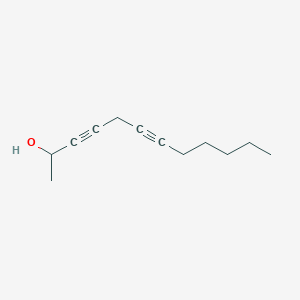![molecular formula C21H17Cl2NO5 B14583971 1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene CAS No. 61432-47-1](/img/structure/B14583971.png)
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of multiple functional groups, including nitro, ether, and dichlorobenzene moieties. Its unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Etherification: The formation of the benzyloxyethoxy group is carried out by reacting the appropriate phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 1-{3-[2-(Benzyloxy)ethoxy]-4-aminophenoxy}-2,4-dichlorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(2-Hydroxyethoxy)-4-nitrophenol and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{3-[2-(Benzyloxy)ethoxy]-4-aminophenoxy}-2,4-dichlorobenzene: A reduced derivative with potential biological activity.
1-{3-[2-(Benzyloxy)ethoxy]-4-methoxyphenoxy}-2,4-dichlorobenzene: A methoxy-substituted analog with different reactivity.
1-{3-[2-(Benzyloxy)ethoxy]-4-chlorophenoxy}-2,4-dichlorobenzene: A chlorinated analog with altered chemical properties.
Uniqueness
1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene is unique due to the presence of both nitro and dichlorobenzene groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61432-47-1 |
|---|---|
Molekularformel |
C21H17Cl2NO5 |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-1-nitro-2-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C21H17Cl2NO5/c22-16-6-9-20(18(23)12-16)29-17-7-8-19(24(25)26)21(13-17)28-11-10-27-14-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2 |
InChI-Schlüssel |
DYPWMGILEMDRBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=CC(=C2)OC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


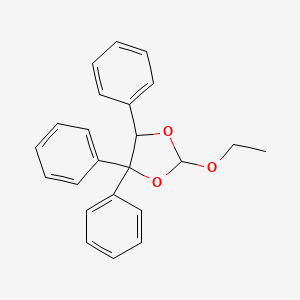

![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
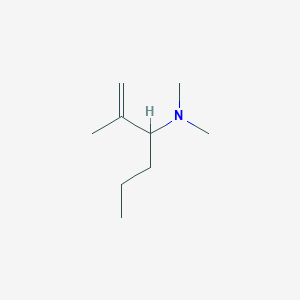
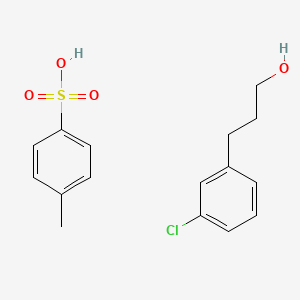
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)


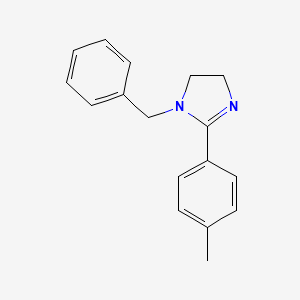
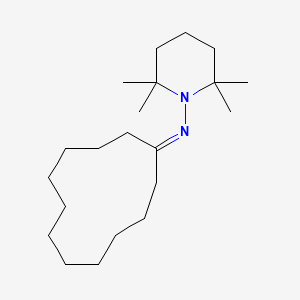
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
